REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9](F)=[CH:8][CH:7]=1)=[O:5].[NH:18]1[CH:22]=[CH:21][CH:20]=[CH:19]1.C(=O)([O-])[O-].[K+].[K+].O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:18]2[CH:22]=[CH:21][CH:20]=[CH:19]2)=[CH:8][CH:7]=1)=[O:5] |f:2.3.4|
|
Name
|
|
Quantity
|
134.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
50.3 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
N,N′-dimethylacetamide
|
Quantity
|
840 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-L three-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
the product was precipitated
|
Type
|
FILTRATION
|
Details
|
The liquid was then filtered
|
Type
|
CUSTOM
|
Details
|
The product obtained by the filtration
|
Type
|
WASH
|
Details
|
The solution was washed with salt solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated with an evaporator
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The crude product was subjected to recrystallization
|
Type
|
CUSTOM
|
Details
|
the resultant crystal was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)N2C=CC=C2)C=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.396 mol | |
AMOUNT: MASS | 125.3 g | |
YIELD: PERCENTYIELD | 79.3% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |